2,3-Dihydroxypropyl 3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroxypropyl 3-phenylpropanoate is an organic compound with the molecular formula C12H16O4 It is an ester formed from the reaction between 2,3-dihydroxypropyl alcohol and 3-phenylpropanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl 3-phenylpropanoate typically involves the esterification of 2,3-dihydroxypropyl alcohol with 3-phenylpropanoic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of biocatalysts, such as lipases, can also be explored to achieve a more environmentally friendly synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxypropyl 3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,3-Dihydroxypropyl 3-phenylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 2,3-Dihydroxypropyl 3-phenylpropanoate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active 3-phenylpropanoic acid, which can then interact with specific pathways in the body .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydroxypropyl 4-phenylbutanoate
- 3-Phenylpropanoic acid
- 2-Methyl-3-phenylpropanoate
Uniqueness
2,3-Dihydroxypropyl 3-phenylpropanoate is unique due to its specific ester linkage and the presence of two hydroxyl groups, which provide multiple sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
823192-46-7 |
---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2,3-dihydroxypropyl 3-phenylpropanoate |
InChI |
InChI=1S/C12H16O4/c13-8-11(14)9-16-12(15)7-6-10-4-2-1-3-5-10/h1-5,11,13-14H,6-9H2 |
InChI Key |
ZRLLWKDNSWHPJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)OCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.